![molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2](/img/structure/B47119.png)

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves the reaction of 2-(aminomethyl)phenols with substituted phenyl chloroformates. This process can be accelerated by electron-withdrawing substituents and catalyzed by triethylamine in certain solvents, such as toluene but not in dioxane, suggesting a method for preparing substituted 4 H -1,3-benzoxazin-2(3 H )-ones (Mindl et al., 2000).

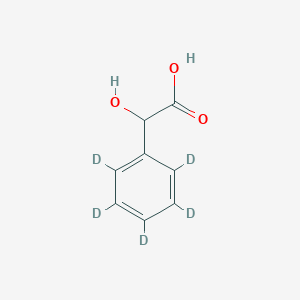

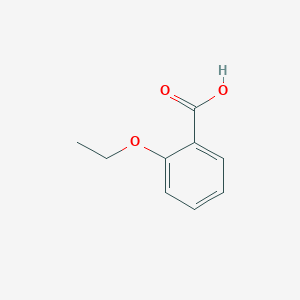

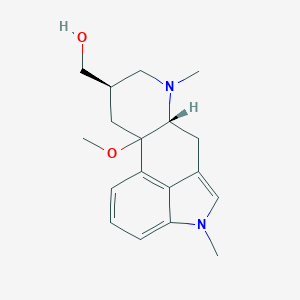

Molecular Structure Analysis

The molecular structure of similar carbamate compounds has been analyzed, revealing significant features such as dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, in certain carbamate structures, supramolecular layers are linked by hydroxy–sulfonamide and carbamate–carbamate hydrogen bonds, alongside C—H⋯O and C—H⋯π interactions, indicating a complex interplay of structural elements (Moreth et al., 2012).

Chemical Reactions and Properties

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate and its derivatives undergo various chemical reactions, including cyclization and nucleophilic substitutions, influenced by the nature of substituents and reaction conditions. These reactions often lead to the formation of cyclic compounds and other derivatives with potential biological activity. The kinetics of these reactions can be significantly affected by the electronic and steric factors of substituents on the benzene ring, highlighting the importance of molecular structure in determining chemical reactivity (Yakushijin et al., 1981).

Physical Properties Analysis

The physical properties of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthesis and formulation. Studies have detailed the hydrogen bonding and crystal packing of carbamate compounds, offering insights into their stability and interactions with other molecules (Garden et al., 2007).

科学的研究の応用

Environmental Impact and Degradation

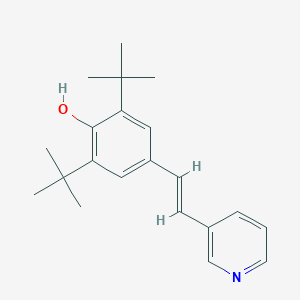

Chlorpropham, a primary N-phenyl carbamate to which Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is structurally related, has been studied for its environmental impact and degradation mechanisms. Chlorpropham, used as a pesticide, poses environmental and human health risks due to its persistence and toxic breakdown products. Research focusing on its degradation through hydrolysis, biolysis, photolysis, and thermal processes aims to understand the variability in degradation rates and the environmental partitioning of these compounds (Smith & Bucher, 2012).

Synthesis and Applications in Organic Chemistry

Benzoxaboroles, bearing structural similarity to benzyl carbamates, showcase a wide range of applications from synthesis building blocks to biological activities. Their unique properties have led to recent investigations into their synthesis, properties, and applications, indicating the versatility of benzyl carbamate analogs in organic chemistry (Adamczyk-Woźniak et al., 2009).

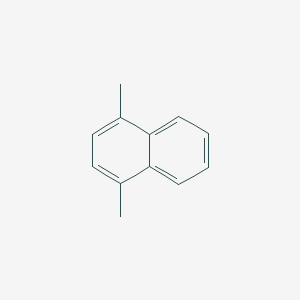

Catalytic Functionalization of Hydrocarbons

Research into the selective functionalization of saturated C-H bonds has highlighted the role of metalloporphyrin catalysts, which could potentially be applied to benzyl carbamates. These catalysts facilitate the formation of C-O, C-N, and C-C bonds via hydroxylation, amination, and carbenoid insertion, expanding the synthetic toolbox for modifying benzyl carbamate structures for various applications (Che et al., 2011).

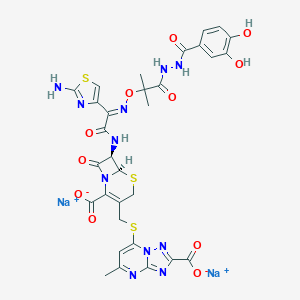

Structure-Metabolism Relationships

The metabolic hydrolysis of carbamates, including those structurally related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, has been reviewed to understand the relationship between molecular structure and metabolic stability. This insight is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic properties (Vacondio et al., 2010).

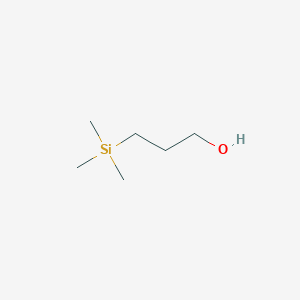

Non-Phosgene Synthesis of N-Substituted Carbamates

The search for greener synthetic routes has led to the exploration of non-phosgene methods for producing N-substituted carbamates, including those using CO2 as a carbonyl source. This approach not only reduces toxicity and environmental impact but also utilizes CO2, offering a sustainable alternative for synthesizing benzyl carbamate derivatives (Jianpen, 2014).

特性

IUPAC Name |

benzyl N-[2-(hydroxymethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHVJNBWUFANQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561465 |

Source

|

| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate | |

CAS RN |

111881-64-2 |

Source

|

| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)